Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate
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Overview
Description
Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Precursor in Foldamer Studies
Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate has been utilized as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This compound, in its extended conformation, is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonding, playing a crucial role in foldamer research (Abbas et al., 2009).
Intermediate in Organic Synthesis
It acts as an intermediate in various organic syntheses. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of N-(Boc) nitrone equivalents, have been synthesized using tert-butyl N-hydroxycarbamate, demonstrating its utility as a building block in organic synthesis (Guinchard et al., 2005).
Ligand in Alkoxycarbonylation Reactions
The compound is noted for its role in alkoxycarbonylation reactions. The bidentate phosphine ligand 1,2-bis(di-tert-butylphosphinomethyl)benzene (1,2-DTBPMB), which has shown exceptional performance in alkoxycarbonylation reactions, highlights the significance of tert-butyl based compounds in these types of chemical processes (Vondran et al., 2021).
Synthesis of Key Pharmaceutical Intermediates
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, has been synthesized through steps involving acylation, sulfonation, and substitution, showcasing the compound's role in the synthesis of important pharmaceutical intermediates (Wang et al., 2015).
Applications in Metal Ion Complexation
The compound has been involved in studies related to metal ion complexation. For example, tetrathiacalix[4]arenes with tert-butyl groups have been synthesized and their ability to bind metal ions has been investigated, demonstrating its potential in the field of coordination chemistry (Lamartine et al., 2001).
In Organic and Polymer Chemistry
Its derivatives are used in organic and polymer chemistry for various purposes, such as in the synthesis of antioxidants with higher molecular weight, which shows the versatility of tert-butyl-based compounds in enhancing the properties of polymers (Pan et al., 1998).
Safety and Hazards
The safety information for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .
Properties
IUPAC Name |
methyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-12-7-5-11(6-8-12)9-13(17)19-4/h5-8H,9-10H2,1-4H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXLXTJZZNBYOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625316 |
Source
|
Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191871-32-6 |
Source
|
Record name | Methyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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